3-(3-Amino-4-bromophenyl)propanoic acid
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Overview
Description
3-(3-Amino-4-bromophenyl)propanoic acid is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with an amino group at the 3-position and a bromine atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-bromophenyl)propanoic acid typically involves the bromination of phenylpropanoic acid derivatives followed by amination. One common method involves the use of 4-bromobenzaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and amination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-bromophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and other substituted derivatives.
Oxidation Products: Nitro derivatives and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
3-(3-Amino-4-bromophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to amino acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-bromophenyl)propanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to amino acids. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways involved in inflammation, cell proliferation, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Lacks the amino group, making it less versatile in biochemical applications.
3-Amino-3-(4-bromophenyl)propionic acid: Similar structure but different positional isomer, affecting its reactivity and applications.
4-Bromo-β-phenylalanine: Another positional isomer with different biological activity.
Uniqueness
3-(3-Amino-4-bromophenyl)propanoic acid is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields .
Properties
IUPAC Name |
3-(3-amino-4-bromophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZXCVUOUYMMEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648617 |
Source
|
Record name | 3-(3-Amino-4-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-55-3 |
Source
|
Record name | 3-(3-Amino-4-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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